molecular formula C18H19N3O2 B13941251 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide CAS No. 54087-44-4

2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide

Cat. No.: B13941251
CAS No.: 54087-44-4
M. Wt: 309.4 g/mol
InChI Key: MWAVQYYNMDPWIO-UHFFFAOYSA-N
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Description

2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is a chemical compound with the molecular formula C18H19N3O2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide typically involves the reaction of 2-methylaminoacetanilide with a suitable isoquinoline derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity and altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide
  • 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetanilide
  • 2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolin-3-yl)acetanilide

Uniqueness

2-Methylamino-4’-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

54087-44-4

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(methylamino)-N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]acetamide

InChI

InChI=1S/C18H19N3O2/c1-19-11-17(23)20-14-8-6-12(7-9-14)18-15-5-3-2-4-13(15)10-16(22)21-18/h2-9,18-19H,10-11H2,1H3,(H,20,23)(H,21,22)

InChI Key

MWAVQYYNMDPWIO-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2

Origin of Product

United States

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